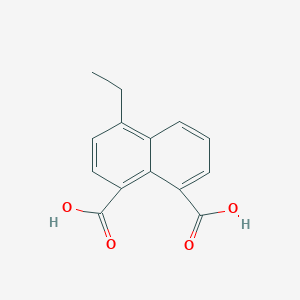

4-Ethylnaphthalene-1,8-dicarboxylic acid

Description

Contextualization within Naphthalene (B1677914) Dicarboxylic Acid Chemistry

Naphthalene dicarboxylic acids are a class of organic compounds characterized by a naphthalene bicyclic structure with two carboxylic acid groups. drugbank.com The position of these acidic groups on the naphthalene rings leads to various isomers, each with distinct properties and applications. For instance, 2,6-naphthalenedicarboxylic acid is a well-known monomer used in the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). wikipedia.orgchemicalbook.com Other isomers, such as 1,2-naphthalenedicarboxylic acid and 1,4-naphthalenedicarboxylic acid, are also significant intermediates in organic synthesis. nih.govchemicalbook.com

Naphthalene-1,8-dicarboxylic acid, the parent compound of the subject molecule, is notable for the proximity of its carboxylic acid groups. This arrangement allows it to readily form a cyclic anhydride (B1165640), known as naphthalic anhydride, upon heating. google.comnih.gov This anhydride is a crucial intermediate in the synthesis of dyes and pigments. The chemistry of 4-Ethylnaphthalene-1,8-dicarboxylic acid is thus deeply rooted in the established reactivity and structural characteristics of these related naphthalene dicarboxylic acids.

Significance of the Ethyl and Dicarboxylic Acid Functionalities

The functional groups attached to the naphthalene core are pivotal in defining the chemical behavior of this compound.

The ethyl group (-CH2CH3) is a simple alkyl substituent that can significantly influence the molecule's physical properties. fiveable.mefiveable.me Its presence can increase solubility in organic solvents and modify the solid-state packing of the molecule, which in turn affects properties like melting point and crystallinity. fiveable.me The ethyl group is generally considered to be electron-donating, which can influence the reactivity of the naphthalene ring system. wikipedia.orgtestbook.com In the context of polymer chemistry, the incorporation of an ethyl group into a polymer backbone can introduce flexibility and alter the material's thermal and mechanical properties.

The dicarboxylic acid functionalities (-COOH) are the primary sites of reactivity in the molecule. longdom.org These acidic groups can undergo a variety of chemical transformations, most notably esterification and amidation reactions. longdom.org This makes them ideal for use as monomers in condensation polymerization to produce polyesters and polyamides. nova.edutaylorandfrancis.com The two carboxylic acid groups allow for the formation of long polymer chains, which are the basis for many synthetic fibers, plastics, and resins. nova.edu Furthermore, dicarboxylic acids can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. chemicalbook.com

Scope and Research Trajectories for this compound

While specific research on this compound is still emerging, its structure suggests several promising research directions. The combination of the rigid naphthalene core, the property-modifying ethyl group, and the reactive dicarboxylic acid functionalities makes it a versatile building block for new materials.

Potential research trajectories include:

Development of Novel Polymers: One of the most apparent applications is its use as a monomer for creating new polyesters and polyamides. The presence of the ethyl group could lead to polymers with enhanced solubility, lower melting points, or modified mechanical properties compared to polymers derived from unsubstituted naphthalene dicarboxylic acids.

Synthesis of Functional Dyes and Pigments: Building on the chemistry of its parent compound, naphthalene-1,8-dicarboxylic acid, the 4-ethyl derivative could be used to synthesize novel dyes and pigments. The ethyl group could tune the color and photophysical properties of these materials.

Creation of Metal-Organic Frameworks (MOFs): The dicarboxylic acid groups are well-suited for constructing MOFs. The ethyl group could influence the pore size and surface properties of the resulting framework, potentially leading to materials with tailored adsorption and catalytic capabilities.

Intermediate in Organic Synthesis: this compound can serve as a starting material for the synthesis of more complex organic molecules. For instance, a related compound, 4-ethylnaphthalene-1-carboxylic acid, has been used in the preparation of antimalarial compounds and has shown some plant growth-promoting activity.

The exploration of these research avenues will likely uncover new and valuable applications for this compound, expanding the toolkit available to chemists and material scientists.

Data Tables

Table 1: Comparison of Related Naphthalene Dicarboxylic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 1,2-Naphthalenedicarboxylic acid | 2088-87-1 | C12H8O4 | Can form a cyclic anhydride. nih.gov |

| 1,4-Naphthalenedicarboxylic acid | 605-70-9 | C12H8O4 | Used in the synthesis of high-performance polymers and dyes. chemicalbook.com |

| 2,6-Naphthalenedicarboxylic acid | 1141-38-4 | C12H8O4 | A key monomer for polyethylene naphthalate (PEN). wikipedia.orgnih.gov |

| Naphthalene-1,8-dicarboxylic acid | 518-05-8 | C12H8O4 | Readily forms naphthalic anhydride, an important dye intermediate. google.comchemscene.com |

Table 2: Properties of Key Functional Groups

| Functional Group | Chemical Formula | Key Characteristics |

| Ethyl Group | -CH2CH3 | Alkyl substituent, influences solubility and steric properties. fiveable.mebyjus.com |

| Carboxylic Acid | -COOH | Acidic, enables esterification, amidation, and polymerization reactions. longdom.orgnova.edu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63002-44-8 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

4-ethylnaphthalene-1,8-dicarboxylic acid |

InChI |

InChI=1S/C14H12O4/c1-2-8-6-7-11(14(17)18)12-9(8)4-3-5-10(12)13(15)16/h3-7H,2H2,1H3,(H,15,16)(H,17,18) |

InChI Key |

VKRDGGKSTPFEGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=C(C2=C(C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylnaphthalene 1,8 Dicarboxylic Acid and Analogous Structures

Direct Synthesis Approaches to Naphthalene (B1677914) Dicarboxylic Acids

Direct synthesis methods offer an efficient route to naphthalene dicarboxylic acids by converting alkylated naphthalene precursors into the target molecules, often in a single oxidative step.

The oxidation of alkyl side chains on a naphthalene core is a common and direct method for the introduction of carboxylic acid functional groups. The effectiveness of this approach hinges on the choice of oxidizing agent and catalyst, which must be robust enough to oxidize the alkyl group without degrading the aromatic naphthalene ring.

The Cobalt-Manganese-Bromide (Co-Mn-Br) catalytic system is a powerful tool for the liquid-phase air oxidation of alkylaromatic compounds. This method is particularly relevant for the industrial production of aromatic carboxylic acids. In this process, a heavy metal catalyst, typically containing cobalt and manganese salts, in conjunction with a bromine source, facilitates the oxidation of alkyl groups by molecular oxygen.

For instance, a method for producing 6-bromo-2-naphthalenecarboxylic acid involves the liquid-phase air oxidation of 2-bromo-6-methylnaphthalene. google.com This reaction is carried out in a solvent such as a lower aliphatic carboxylic acid (e.g., acetic acid) in the presence of an oxidation catalyst composed of a heavy metal compound and a bromine compound. google.com The cobalt and manganese components cycle between their higher and lower oxidation states to generate radical species that initiate the oxidation of the alkyl side chain. The bromide component acts as a promoter, facilitating the electron transfer processes and regenerating the active form of the metal catalysts. While this example does not yield 4-Ethylnaphthalene-1,8-dicarboxylic acid, the underlying principles are directly applicable to the oxidation of an ethyl-substituted acenaphthene (B1664957) precursor to achieve the desired 1,8-dicarboxylic acid structure.

The preparation of the Co-Mn-Br catalyst itself is a critical step, with processes designed to ensure high activity and stability of the active components (Co²⁺, Mn²⁺, Br⁻). google.com

Table 1: Components of a Typical Co-Mn-Br Catalytic System for Alkylaromatic Oxidation

| Component | Function | Example Compound(s) |

| Cobalt Salt | Primary Catalyst | Cobalt(II) acetate, Cobalt(II) bromide |

| Manganese Salt | Co-catalyst | Manganese(II) acetate, Manganese(II) bromide |

| Bromine Source | Promoter | Hydrobromic acid, Sodium bromide |

| Solvent | Reaction Medium | Acetic acid |

Various transition metals, beyond the Co-Mn-Br system, are effective mediators for the oxidation of alkylnaphthalenes. airitilibrary.com These metals can activate oxidants or the substrate itself, enabling selective conversion of alkyl groups to carboxylic acids. airitilibrary.comfrontiersin.org

Chromium(VI) reagents, such as chromium trioxide (CrO₃), are well-established oxidants in organic synthesis. The oxidation of naphthalene with chromium trioxide in aqueous acetic acid is a known method for preparing 1,4-naphthoquinone. orgsyn.org For the synthesis of dicarboxylic acids, the precursor would typically be a dialkylnaphthalene or a related structure like acenaphthene. The oxidation of acenaphthene with chromium-based oxidants can cleave the C-C bond of the five-membered ring to form naphthalene-1,8-dicarboxylic acid. The ethyl group at the 4-position would need to be stable under these oxidative conditions or be introduced at a different stage.

Another approach involves the oxidation of alkyl-substituted tetrahydronaphthalenes. A patented process describes the conversion of lower alkyl tetrahydronaphthalenes to the corresponding naphthalene carboxylic acid by reacting them with nitrogen dioxide (NO₂) in the presence of selenium dioxide (SeO₂) at elevated temperatures. google.com This reaction achieves a simultaneous dehydrogenation of the saturated ring and oxidation of the alkyl group. google.com

A multi-step sequence involving hydroboration followed by oxidation presents a potential pathway for converting an alkenylnaphthalene into a naphthalene carboxylic acid. Although not a direct oxidation of an alkyl group, this method transforms a different functional group into the desired acid.

The first step, hydroboration-oxidation, would convert a vinyl or allyl group attached to the naphthalene ring into a primary alcohol. The second step involves the oxidation of this primary alcohol to a carboxylic acid. Chromium(VI) reagents are highly effective for this transformation. researchgate.net A variety of Cr(VI) reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), are known to be more selective and easier to handle than simpler chromium reagents like chromic acid. researchgate.net This two-step process offers a regioselective method for introducing a carboxylic acid group, provided a suitable alkenylnaphthalene precursor is available.

Multi-step syntheses provide the flexibility to construct complex molecules like this compound with high precision, introducing functional groups in a controlled sequence.

This strategy involves building the target molecule by first creating a naphthalene core with existing carboxylic acid or ester functionalities, followed by the introduction of the ethyl group via an alkylation reaction. The final step is the hydrolysis of the ester groups to yield the dicarboxylic acid.

The alkylation of carboxylic acid derivatives can be optimized by carefully selecting the base, starting material, and alkylating agent. umw.edu For example, a strong base like lithium diisopropylamide (LDA) can be used to deprotonate a position on the naphthalene ring or a benzylic position, creating a nucleophilic carbanion. This carbanion can then react with an alkyl halide, such as ethyl iodide, to form the C-C bond.

Once the ethyl group is installed, if the carboxylic acid groups are protected as esters, a final hydrolysis step is required. The hydrolysis of naphthalic anhydrides or their corresponding diesters to yield the dicarboxylic acid is a well-studied process. rsc.orgresearchgate.net This step is typically carried out under acidic or basic conditions. For naphthalene-1,8-dicarboxylic acid derivatives, the proximity of the two peri-substituents can influence the reactivity and facilitate intramolecular reactions. researchgate.net

Multi-step Organic Synthesis Routes

Approaches to Substituted Naphthalene Carboxylic Acids

The synthesis of specifically substituted naphthalene-1,8-dicarboxylic acids, such as the 4-ethyl derivative, relies on established methodologies for the functionalization of the naphthalene core. While direct synthesis of this compound is not widely documented, analogous approaches for preparing substituted naphthalic acids (the common name for naphthalene-1,8-dicarboxylic acid) and their corresponding anhydrides provide a clear framework. These strategies generally fall into two categories: synthesis from an already substituted precursor or direct functionalization of the 1,8-naphthalic anhydride (B1165640) core.

A primary route involves the oxidation of substituted acenaphthene precursors. For instance, the synthesis of 4-fluoro-1,8-naphthalic anhydride has been successfully achieved starting from acenaphthene. nuph.edu.ua This multi-step process involves the fluorination of acenaphthene to yield 5-fluoroacenaphthene, which is then oxidized to produce 4-fluoro-1,8-naphthalic anhydride. nuph.edu.ua This anhydride is a direct precursor to the corresponding dicarboxylic acid via hydrolysis. This pathway suggests that a similar route starting with 5-ethylacenaphthene could theoretically yield the target this compound.

Another effective strategy is the direct chemical modification of the 1,8-naphthalic anhydride skeleton. Halogenation of the naphthalene ring, followed by subsequent substitution reactions, is a common approach. For example, 4-chloro-1,8-naphthalic anhydride serves as a versatile intermediate. nih.gov The chloro-substituent can be replaced via nucleophilic substitution to introduce various functionalities. nih.gov Similarly, reliable protocols for the nitration and selective bromination of 1,8-naphthalic anhydride have been developed, yielding powerful building blocks like 3-bromo-6-nitro-1,8-naphthalic anhydride and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride. mdpi.com These halogenated derivatives are key precursors for further functionalization of the naphthalene core through cross-coupling reactions or other substitutions. mdpi.com

The table below summarizes common precursors and synthetic strategies for obtaining substituted naphthalic acid derivatives.

| Precursor Compound | Synthetic Strategy | Resulting Product Type |

| Substituted Acenaphthene | Oxidation | 4-Substituted-1,8-naphthalic anhydride |

| 1,8-Naphthalic Anhydride | Nitration & Bromination | Nitro- and Bromo- substituted 1,8-naphthalic anhydrides |

| 4-Chloro-1,8-naphthalic Anhydride | Nucleophilic Substitution | 4-Substituted-1,8-naphthalimides |

Derivatization Strategies for Enhancing Analytical Detection and Modifying Reactivity

The quantification and analysis of dicarboxylic acids like this compound in complex matrices often present significant challenges due to their polarity, low volatility, and sometimes poor ionization efficiency in mass spectrometry. longdom.orgchromatographyonline.com Chemical derivatization is a powerful strategy employed to overcome these limitations by modifying the analyte's structure to improve its analytical properties.

Charge-Reversal Derivatization for Dicarboxylic Acid Quantification

A significant challenge in the analysis of dicarboxylic acids (DCAs) by liquid chromatography-mass spectrometry (LC-MS) is their low abundance in many biological samples and their tendency to ionize poorly. longdom.orgnih.gov Charge-reversal derivatization is an advanced technique designed to dramatically enhance detection sensitivity. longdom.org This approach chemically modifies the native carboxyl groups (R-COOH) of the DCA, which are typically analyzed in negative-ion mode, to introduce a permanently positive-charged moiety, allowing for highly sensitive detection in positive-ion mode electrospray ionization (ESI). longdom.orgnih.gov

One of the most effective reagents for this purpose is dimethylaminophenacyl bromide (DmPABr). longdom.orgnih.gov In a base-catalyzed reaction, DmPABr reacts with both carboxylic acid groups of a DCA to form ester linkages. longdom.org This process not only neutralizes the negative charge but attaches a group that is readily protonated, effectively reversing the charge of the analyte from negative to positive. longdom.org This switch to positive-ion mode detection avoids the signal suppression often encountered in negative-ion mode and leads to a substantial increase in sensitivity. researchgate.net Using this method, limits of detection (LOD) and quantification (LOQ) can be lowered to the femtogram (fg) range, representing a sensitivity increase of over 1000-fold compared to older gas chromatography-mass spectrometry (GC-MS) methods. longdom.orgnih.gov

Another class of reagents achieves charge reversal by introducing a permanently charged quaternary ammonium (B1175870) group. Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) convert the carboxylic acid into an amide bearing a permanent positive charge. nih.gov This derivatization has been shown to increase sensitivity by as much as 60,000-fold compared to the analysis of the underivatized fatty acids. nih.gov

The table below outlines key reagents used for charge-reversal derivatization and their impact on analytical sensitivity.

| Derivatization Reagent | Chemical Transformation | Impact on Detection |

| Dimethylaminophenacyl Bromide (DmPABr) | Forms a tertiary amine-containing ester | Allows for sensitive positive-ion mode ESI-MS; LOD in fg range. longdom.orgnih.gov |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Forms an amide with a permanent positive charge | Up to 60,000-fold increase in sensitivity in positive-ion mode. nih.gov |

| Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) bromide (TMPP) | Introduces a phosphonium (B103445) group | Facilitates determination using LC/ESI-MS/MS in positive ion mode. scilit.com |

Chemical Modification for Enhanced Chromatographic Separation

Beyond improving mass spectrometric detection, chemical derivatization is also a critical tool for enhancing chromatographic separation. Dicarboxylic acids are often highly polar, leading to poor retention and peak shape on commonly used reversed-phase liquid chromatography (RPLC) columns. nih.gov Derivatization modifies the polarity of the analytes and introduces structural features that improve their interaction with the column's stationary phase.

Other derivatization agents are selected specifically for their ability to improve chromatographic behavior. Reagents such as 4-bromo-N-methylbenzylamine (4-BNMA) are used to convert carboxylic acids into amides. nih.gov The introduction of the phenyl group from 4-BNMA significantly improves retention in reversed-phase chromatography, allowing for better separation of structurally similar acids from each other and from matrix components. nih.gov Similarly, derivatization with n-butanol to form butyl esters has been shown to improve the separation of dicarboxylic acid isomers. researchgate.net These modifications are essential for developing robust and reliable quantitative methods, ensuring that individual analytes are adequately resolved before they enter the mass spectrometer.

The following table summarizes reagents that enhance chromatographic performance and the mechanisms behind the improvement.

| Derivatization Reagent | Effect on Molecular Structure | Chromatographic Improvement |

| Dimethylaminophenacyl Bromide (DmPABr) | Adds bulky phenyl rings, decreases polarity | Enhances interaction and separation on LC columns, reduces ionic interactions. longdom.org |

| 4-bromo-N-methylbenzylamine (4-BNMA) | Adds a phenyl group, forms an amide | Improves retention in reversed-phase chromatography. nih.gov |

| n-Butanol | Forms butyl esters | Improves separation of isomers and retention. researchgate.net |

| 2-picolylamine (PA) | Forms an amide with a pyridine (B92270) ring | Increases retention and improves peak shape in RPLC. researchgate.net |

Reaction Mechanisms and Chemical Transformations of 4 Ethylnaphthalene 1,8 Dicarboxylic Acid

Intramolecular Cyclization and Anhydride (B1165640) Formation

One of the most characteristic reactions of 1,8-dicarboxylic acids on a naphthalene (B1677914) core is the intramolecular dehydration to form a stable five-membered anhydride ring. This transformation converts 4-Ethylnaphthalene-1,8-dicarboxylic acid into its corresponding anhydride, a key derivative.

In aqueous solutions, Naphthalene-1,8-dicarboxylic acid spontaneously undergoes cyclization to form Naphthalene-1,8-dicarboxylic anhydride. rsc.orgresearchgate.netresearchgate.net The mechanism of this reaction is pH-dependent. The process is initiated by the deprotonation of one of the carboxylic acid groups, forming a monoanion. This carboxylate group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the adjacent, unionized carboxylic acid group. This step is followed by the elimination of a water molecule to yield the cyclic anhydride. rsc.orgscribd.com Computational ab initio studies suggest a reaction pathway involving a transition state where an intramolecular proton transfer occurs in concert with the alignment of the attacking oxygen atom towards the carbonyl carbon, leading to a planar intermediate that subsequently dehydrates. rsc.orgresearchgate.net

The equilibrium between Naphthalene-1,8-dicarboxylic acid and its anhydride is significantly influenced by the acidity of the solution. The formation of the anhydride is favored in acidic conditions. rsc.orgresearchgate.net Kinetic and equilibrium data indicate that the fully protonated form of the dicarboxylic acid is the primary species that undergoes cyclization. researchgate.netrsc.org The equilibrium constant for the formation of the anhydride from the neutral dicarboxylic acid is approximately 4 to 5. rsc.orgresearchgate.net This value increases substantially (to around 100) in more concentrated acids where the acid can be further protonated. rsc.orgresearchgate.net

Below is a table summarizing key pKa values and equilibrium constants for the Naphthalene-1,8-dicarboxylic acid system, which serves as a model for the 4-ethyl derivative.

| Parameter | Description | Approximate Value | Source |

| pKa1 | First acid dissociation constant (monoanion formation) | 3.5 | rsc.orgresearchgate.net |

| pKa2 | Second acid dissociation constant (dianion formation) | 5.5 | rsc.orgresearchgate.net |

| KE | Equilibrium constant for anhydride formation from the neutral diacid (AH₂) | ~4 | rsc.org |

| KE | Equilibrium constant for anhydride formation from the protonated diacid (AH₃⁺) | ~100 | rsc.org |

Hydrolysis of Related Naphthalic Anhydrides

The formation of the anhydride is a reversible process. The reverse reaction, hydrolysis, involves the cleavage of the anhydride ring by water to regenerate the dicarboxylic acid.

The hydrolysis of Naphthalene-1,8-dicarboxylic anhydride is subject to both acid and base catalysis. scribd.com The kinetics of this decomposition are complex and highly dependent on pH. rsc.orgresearchgate.net In strongly acidic solutions (below pH 1.0) and alkaline solutions (above pH 7.0), the rate of hydrolysis increases. rsc.orgresearchgate.net Between pH 1.0 and 6.0, the reaction is primarily with water. rsc.orgresearchgate.net Above pH 7, the hydrolysis is catalyzed by hydroxide (B78521) ions, which are more potent nucleophiles than water. rsc.orgresearchgate.net The pH-rate profile shows a complex relationship below pH 6.0, where the equilibrium between the anhydride and the different protonated forms of the dicarboxylic acid must be considered. rsc.orgresearchgate.netscribd.com

Ab initio computational studies have been employed to investigate the reaction pathway for the cyclization of Naphthalene-1,8-dicarboxylic acid, providing insight into the reverse hydrolysis reaction as well. rsc.orgresearchgate.net These calculations support a mechanism that proceeds through a planar intermediate formed after a concerted intramolecular proton transfer and nucleophilic attack. rsc.orgresearchgate.net The subsequent addition of water to this intermediate leads to the formation of the dicarboxylic acid. These theoretical models are consistent with experimental kinetic data and help elucidate the electronic factors that govern the stability and reactivity of the anhydride ring. researchgate.netrsc.org

Photochemical Reactivity and Transformations

The naphthalene moiety in this compound is a chromophore that can absorb ultraviolet light, suggesting potential for photochemical reactivity. While specific studies on this compound are limited, the photochemistry of naphthalene and its derivatives, such as naphthalimides (formed from naphthalic anhydrides), is well-established.

Naphthalene itself can undergo photochemical reactions in the atmosphere, reacting with hydroxyl radicals to form products like naphthols, nitronaphthalenes, and phthalic acid derivatives. tandfonline.comtandfonline.com More complex derivatives, such as naphthol-naphthalimide conjugates, exhibit photochemical behaviors including Förster resonance energy transfer (FRET) and photoinduced electron transfer (PET). mdpi.comnih.gov These processes can lead to the formation of reactive intermediates like quinone methides. mdpi.comnih.gov It is plausible that this compound and its anhydride could participate in similar photochemical transformations, such as cycloadditions or photosensitized reactions, although specific pathways would require dedicated experimental investigation. nih.gov

Photodegradation of Alkylated Naphthalenes

The photodegradation of alkylated naphthalenes, such as the ethyl-substituted naphthalene core of the title compound, is a significant environmental weathering process. researchgate.net When exposed to light, particularly UV radiation, these compounds undergo photochemical reactions that alter their structure. ekb.eg The process often follows pseudo-first-order kinetics. researchgate.net

The primary mechanism involves the absorption of light, which excites the naphthalene ring system. In the presence of oxygen, this can lead to the formation of various oxygenated products. researchgate.netrsc.org The degradation pathways can be complex, but key steps often include the formation of reactive oxygen species that attack the aromatic ring or the alkyl side chain. Identified photodegradation products of various alkylated naphthalenes typically include alcohols, aldehydes, ketones, and quinones, indicating that both ring-opening and side-chain oxidation occur. researchgate.net For this compound, photodegradation would likely involve oxidation of the ethyl group and hydroxylation or cleavage of the aromatic rings.

| Process | Key Features | Typical Products |

| Photodegradation | Follows pseudo-first-order kinetics. researchgate.net | Oxygenated compounds (alcohols, aldehydes, ketones, quinones). researchgate.net |

| Initiated by UV light absorption. ekb.eg | Ring-cleavage products. | |

| Involves reactive oxygen species. idk.org.rs | Side-chain oxidation products. |

[2+2] Photodimerization in the Solid State of Dicarboxylic Acids

The [2+2] photodimerization is a photochemical reaction where two alkene moieties react to form a cyclobutane (B1203170) ring. nih.gov For this reaction to occur in the solid state, the crystalline structure of the reactant molecules must adhere to the principles established by Schmidt, known as topochemical control. iupac.org This requires the reacting double bonds of adjacent molecules to be parallel and within a specific distance, typically less than 4.2 Å. iupac.org

While the naphthalene core of this compound is aromatic and generally does not undergo [2+2] cycloadditions in the same manner as simple alkenes, related photodimerization reactions are known for aromatic systems like anthracenes. iupac.org More relevantly, dicarboxylic acids can act as templates, directing the packing of molecules in the crystal lattice through hydrogen bonding. In some cases, the naphthalene rings themselves can facilitate stacking in a way that is conducive to photoreactions. rsc.org If this compound were to crystallize in a suitable arrangement, a [4+4] cycloaddition between the naphthalene rings of adjacent molecules could potentially occur, a reaction well-documented for other naphthalene derivatives. nih.gov The formation of a cyclobutane ring via the ethyl group is not a primary expected pathway. The success of such a solid-state reaction is entirely dependent on achieving a favorable crystal packing geometry. nih.govresearchgate.net

| Reaction Type | Requirement | Potential Product |

| Solid-State [2+2] or [4+4] Photodimerization | Topochemical control: Reacting moieties must be parallel and < 4.2 Å apart in the crystal lattice. iupac.org | Cyclobutane or related cycloadducts. nih.gov |

| Favorable molecular packing, often guided by hydrogen bonding from carboxylic acids. rsc.org | Dimer of the parent molecule. |

Oxidative Transformations

The naphthalene ring and the ethyl group are both susceptible to oxidation by various chemical agents, leading to a range of transformation products.

Hydroxyl Radical-Initiated Reactions of Alkylnaphthalenes

In atmospheric and aqueous environments, the hydroxyl radical (•OH) is a highly reactive oxidant that plays a key role in the degradation of aromatic compounds. acs.orgtaylorandfrancis.com The reaction of •OH with alkylnaphthalenes is a major atmospheric loss process. nih.gov The mechanism is initiated by the electrophilic addition of the hydroxyl radical to the aromatic naphthalene ring, forming a hydroxyl-adduct radical (a benzocyclohexadienyl-type radical). acs.orgrsc.org Theoretical studies on naphthalene indicate that the addition is most likely to occur at the C1 (or α) position. rsc.org

Following the initial addition, the resulting radical can react with molecular oxygen. This leads to a cascade of reactions that typically result in the opening of the aromatic ring. rsc.org The major products identified from the reaction of OH radicals with naphthalene and its alkylated derivatives are ring-opened dicarbonyls. nih.govresearchgate.net For instance, the reaction with naphthalene yields products like phthaldialdehyde and glyoxal (B1671930). nih.gov In the case of this compound, the reaction would be expected to proceed similarly, with •OH addition to one of the aromatic rings, followed by ring cleavage to form complex poly-functionalized products, while the existing carboxyl groups would likely remain intact under these conditions.

| Reactant | Initiating Step | Key Intermediates | Major Products |

| Alkylnaphthalene + •OH | Electrophilic addition of •OH to the aromatic ring. rsc.org | OH-adduct radical (benzocyclohexadienyl radical). acs.org | Ring-opened dicarbonyls. nih.govresearchgate.net |

| Peroxy radicals (after reaction with O₂). rsc.org | Phthalic anhydrides (secondary products). nih.gov |

Controlled Oxidation for Carboxyl Group Formation

The title compound, this compound, can be conceptualized as the product of controlled oxidation of a suitable precursor, such as 4,5-diethylacenaphthene or a related dialkylnaphthalene. The formation of naphthalenedicarboxylic acids is often achieved through the liquid-phase catalytic oxidation of alkylnaphthalenes. google.comresearchgate.net

This industrial process typically employs a heavy metal catalyst system, most commonly containing cobalt and manganese salts (e.g., acetates), with a bromine-containing promoter (e.g., HBr or NaBr) in an acetic acid solvent. researchgate.netgoogle.com Molecular oxygen, usually from air, serves as the terminal oxidant. google.com The reaction proceeds under elevated temperature and pressure. google.com The mechanism involves the generation of radical species that selectively oxidize the alkyl groups on the naphthalene ring to carboxylic acids. For example, 2,6-dimethylnaphthalene (B47086) is oxidized to produce 2,6-naphthalenedicarboxylic acid, a valuable monomer for high-performance polyesters. google.com A similar strategy could be envisioned for the synthesis of this compound from a precursor with alkyl groups at the 1, 4, and 8 positions.

| Precursor Type | Reagents & Conditions | Function |

| Alkyl-substituted Naphthalene | O₂ (Air), Acetic Acid Solvent. google.com | Oxidant and Solvent. |

| Co and Mn salts (e.g., acetates). researchgate.netgoogle.com | Primary catalysts for radical generation. | |

| Bromine source (e.g., HBr). google.com | Reaction initiator/promoter. | |

| High Temperature (e.g., 155-210°C) & Pressure. researchgate.netgoogle.com | To facilitate the oxidation process. |

Metal-Catalyzed Functionalization and Bond Formation

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering efficient routes to modify complex molecules. The naphthalene skeleton is a viable substrate for such transformations. nih.gov

C-H Amination Potential

Metal-catalyzed C-H amination is a powerful tool for introducing nitrogen-containing functional groups directly onto an aromatic core, bypassing the need for pre-functionalized starting materials. researchgate.net This transformation is typically achieved using transition metal catalysts, such as those based on rhodium, palladium, or ruthenium. researchgate.netrsc.org

The regioselectivity of C-H functionalization on a substituted naphthalene like this compound is a significant challenge. nih.gov However, the existing carboxyl groups at the 1 and 8 positions could potentially act as directing groups. Directing groups coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective activation. researchgate.net For 1-carbonylnaphthalenes, functionalization at the C8 (peri) and C2 (ortho) positions is well-established. researchgate.net Given the structure of this compound, the carboxyl groups could potentially direct a metal catalyst to aminate the C-H bonds at the C2 and C7 positions. The feasibility and outcome of such a reaction would depend heavily on the specific catalyst system, nitrogen source, and reaction conditions employed.

| Transformation | Catalyst Type | Directing Group | Potential Site of Functionalization |

| C-H Amination | Transition Metals (e.g., Rh, Pd, Ru). researchgate.netrsc.org | Carboxylic Acid. nih.gov | C2 and C7 positions (ortho to directing groups). researchgate.net |

Organometallic Reactions Involving Naphthalene Scaffolds

The organometallic chemistry of this compound is primarily characterized by the reactivity of its carboxylate groups, which readily coordinate with metal centers to form a variety of coordination polymers and metal-organic frameworks (MOFs). While specific studies on the 4-ethyl derivative are limited, the extensive research on naphthalenedicarboxylic acids (NDCs) and their isomers provides a strong basis for understanding its chemical behavior. The naphthalene backbone itself can also participate in catalytic transformations mediated by transition metals.

The primary mode of organometallic interaction for dicarboxylic acids involves the deprotonation of the carboxylic acid groups to form carboxylates, which then act as ligands for metal ions. In the case of this compound, the two carboxylate groups can coordinate to metal centers in several ways, including monodentate, bidentate chelating, and bridging modes. This versatility in coordination allows for the construction of diverse architectures, from simple dinuclear complexes to extended one-, two-, or three-dimensional networks. researchgate.netresearchgate.netresearchgate.net The formation of these structures is a cornerstone of reticular chemistry, where the properties of the resulting material can be tuned by selecting the appropriate metal ions and organic linkers. mdpi.com

The presence of the ethyl group at the 4-position of the naphthalene scaffold is expected to exert a steric and electronic influence on the formation and properties of the resulting organometallic assemblies. Sterically, the ethyl group may direct the self-assembly process, potentially leading to different framework topologies compared to the unsubstituted 1,8-naphthalenedicarboxylic acid. Electronically, the electron-donating nature of the ethyl group can modulate the electron density of the naphthalene ring system, which in turn could influence the photophysical properties, such as luminescence, of the resulting metal complexes. rsc.org

A significant area of investigation for naphthalenedicarboxylate-based ligands is in the synthesis of MOFs. These materials are constructed by linking metal ions or clusters with organic ligands to create porous, crystalline structures. Naphthalenedicarboxylate isomers, including 2,6-NDC and 1,8-NDC, have been successfully employed to create MOFs with various metal ions such as zinc(II), cadmium(II), cobalt(II), and nickel(II). researchgate.netnih.govacs.org These materials have shown potential applications in gas storage, separation, and catalysis. For instance, MOFs derived from nickel and iron with 2,6-naphthalenedicarboxylic acid have been fabricated as ultrathin nanosheet arrays for efficient electrocatalytic water splitting. nih.gov

Beyond coordination chemistry, the naphthalene scaffold can be involved in various metal-catalyzed reactions. Palladium-catalyzed reactions, such as Suzuki cross-coupling, have been demonstrated using naphthalene-based polymers as catalytic supports. nih.govresearchgate.net Furthermore, palladium-catalyzed dearomatization reactions of naphthalene derivatives have been developed to construct complex polycyclic skeletons. acs.org While these reactions have not been specifically reported for this compound, they represent potential pathways for its further functionalization through organometallic catalysis.

The following table summarizes representative organometallic reactions involving naphthalenedicarboxylic acid scaffolds, illustrating the types of transformations and resulting structures.

| Reaction Type | Naphthalene Reactant | Metal/Reagent | Product Type | Significance |

|---|---|---|---|---|

| Coordination Polymer/MOF Synthesis | 1,8-Naphthalenedicarboxylic acid | Zn(II), Cd(II), Co(II) salts | 1D, 2D, or 3D coordination polymers/MOFs | Materials with applications in luminescence, magnetism, and porosity. researchgate.netresearchgate.net |

| Electrocatalyst Formation | 2,6-Naphthalenedicarboxylic acid | Nickel acetate, Iron nitrate (B79036) | Ultrathin MOF nanosheet arrays | Enhanced performance in electrocatalytic water splitting. nih.gov |

| Supercapacitor Electrode Material Synthesis | 2,6-Naphthalenedicarboxylic acid | Cobalt salts, followed by pyrolysis | Co3O4 derived from MOF | High specific capacitance and durability for energy storage. nih.gov |

| Catalytic Support for Cross-Coupling | Naphthalene-based polymers | Palladium(II) species or Pd(0) nanoparticles | Heterogeneous catalyst | Efficient catalysis of Suzuki cross-coupling reactions. nih.govresearchgate.net |

| Dearomative Cyclization | Phenylnaphthalene acetonitriles | Palladium catalysts | Fused polycyclic skeletons | Construction of complex organic molecules with quaternary carbon centers. acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis for naphthalene (B1677914) derivatives. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the number of signals and chemical shifts in ¹³C NMR, allow for the unambiguous assignment of the molecule's carbon-hydrogen framework. nih.gov

For 4-Ethylnaphthalene-1,8-dicarboxylic acid, the asymmetry of the substitution pattern results in a unique set of signals for each aromatic proton and carbon, except for those on the unsubstituted ring, which may exhibit some symmetry. The peri-substitution of the dicarboxylic acid groups and the presence of the ethyl group significantly influence the electronic environment of the naphthalene core, leading to predictable shifts in the NMR spectra. nih.gov The electron-withdrawing carboxylic acid groups typically deshield adjacent protons and carbons, causing their signals to appear at a lower field (higher ppm).

Expected ¹H NMR Spectral Data for this compound: The aromatic region would display distinct signals for the five protons on the naphthalene ring. The ethyl group would present a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic CH (5 protons) | 7.0 - 8.5 | Doublet, Triplet, Multiplet |

| -CH₂- (Ethyl) | ~3.0 | Quartet (q) |

| -CH₃ (Ethyl) | ~1.3 | Triplet (t) |

| -COOH (2 protons) | >10.0 | Singlet (broad) |

Expected ¹³C NMR Spectral Data for this compound: The ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to the 12 carbons of the naphthalene ring system and the 2 carbons of the ethyl group. The carboxylic acid carbons would appear significantly downfield.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C (quaternary) | 125 - 140 |

| Aromatic CH | 120 - 135 |

| -COOH | 165 - 180 |

| -CH₂- (Ethyl) | 20 - 30 |

| -CH₃ (Ethyl) | 10 - 20 |

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. It is particularly valuable for conformational analysis, revealing through-space correlations between protons that are close to each other, regardless of their bonding connectivity.

In sterically crowded molecules like 1,8-disubstituted naphthalenes, steric repulsion between the peri-substituents can cause significant distortion of the naphthalene ring from planarity. nih.gov For this compound, a NOESY experiment would be instrumental in elucidating the preferred conformation of the ethyl and carboxylic acid groups. Cross-peaks between the protons of the ethyl group and the aromatic proton at the C5 position, for instance, would provide direct evidence of their spatial closeness and help define the rotational orientation of the ethyl group relative to the plane of the naphthalene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound, confirming its elemental composition, and obtaining structural information through fragmentation analysis. When coupled with chromatographic separation techniques, MS offers exceptional sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of organic compounds in complex mixtures due to its high sensitivity and specificity. chromatographyonline.com The technique first separates the analyte from the sample matrix using liquid chromatography, after which the analyte is ionized and detected by two mass analyzers in series.

For the quantification of this compound, a method would typically involve reversed-phase LC coupled with a tandem quadrupole mass spectrometer. diva-portal.org Given the acidic nature of the compound, negative mode electrospray ionization would be effective. To enhance sensitivity and chromatographic performance, derivatization of the carboxylic acid groups may be employed. chromatographyonline.comnih.gov The quantification is achieved using Multiple Reaction Monitoring (MRM), where the first quadrupole selects the precursor ion (e.g., the deprotonated molecule [M-H]⁻), which is then fragmented in a collision cell, and the second quadrupole monitors a specific, characteristic fragment ion. This process provides excellent selectivity and minimizes matrix interference. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like dicarboxylic acids, a chemical derivatization step is necessary to increase their volatility. uzh.ch Common derivatization methods include esterification or silylation of the carboxylic acid groups.

GC-MS is particularly useful for identifying byproducts from the synthesis of this compound or for identifying its degradation products in environmental or biological samples. researchgate.net Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak and a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its positive identification through library matching or spectral interpretation. nih.govwiley.com

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar, high-molecular-weight, or thermally labile molecules, including dicarboxylic acids. researchgate.net It typically generates intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.

When analyzing this compound using ESI-MS in negative ion mode, the primary ion observed would be the deprotonated molecule, [M-H]⁻. nih.gov Depending on the solvent system and additives, other adduct ions might also be observed. For instance, in the presence of sodium salts, adducts such as [M-2H+Na]⁻ or even [M-H+2Na]⁺ in positive mode can form. acs.org The high-resolution capabilities of modern mass spectrometers can provide an exact mass measurement of these ions, which allows for the determination of the elemental formula with high confidence. Collision-induced dissociation (CID) can be performed on the [M-H]⁻ ion to induce fragmentation, providing valuable structural information. Common fragmentation pathways for dicarboxylic acids include the loss of water and decarboxylation. researchgate.net

Expected ESI-MS Ions for this compound (C₁₄H₁₂O₄, MW = 244.24 g/mol ):

| Ion | Formation | Expected m/z | Ionization Mode |

| [M-H]⁻ | Loss of one proton | 243.07 | Negative |

| [M-2H]²⁻ | Loss of two protons | 121.53 | Negative |

| [M+Na]⁺ | Addition of sodium ion | 267.06 | Positive |

| [M-H+2Na]⁺ | Loss of H⁺, addition of 2 Na⁺ | 289.04 | Positive |

for this compound

Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and analytical characterization of the compound “this compound” is not available. The required detailed research findings for Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction for this specific molecule could not be located.

The ethyl group at the 4-position of the naphthalene-1,8-dicarboxylic acid core is expected to influence its electronic, vibrational, and crystallographic properties compared to the parent compound, naphthalic acid. However, without direct experimental studies, a scientifically accurate and thorough article adhering to the specified outline cannot be generated.

Information on the related parent compound, Naphthalene-1,8-dicarboxylic acid, is available but would not accurately represent the characteristics of this compound, thereby failing to meet the strict requirements of this request. Therefore, the subsequent sections of the article cannot be provided.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Polymorphism Studies of Naphthalic Anhydrides

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. In the context of naphthalic anhydrides, which are derivatives of naphthalene-1,8-dicarboxylic acid, polymorphism can influence characteristics such as solubility, melting point, and stability. Research into the polymorphic behavior of naphthalic anhydrides provides valuable insights into controlling their solid-state properties for various applications.

While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the parent compound, naphthalene-1,8-dicarboxylic anhydride (B1165640) (also known as naphthalic anhydride), has been the subject of such investigations. These studies reveal the existence of multiple crystalline forms, offering a foundational understanding of polymorphism within this class of compounds.

Detailed crystallographic studies have identified at least three polymorphs of naphthalene-1,8-dicarboxylic anhydride. These include two orthorhombic forms and one monoclinic form. nih.govresearchgate.net The first reported polymorph crystallizes in the orthorhombic space group Pbca. nih.govresearchgate.net Subsequently, another orthorhombic polymorph, designated as the β-phase, was identified with the space group P2₁2₁2₁. nih.govresearchgate.net More recently, a new monoclinic polymorph with the space group P2₁/c was synthesized and characterized. nih.govresearchgate.net This monoclinic form was obtained through hydrothermal synthesis, a method that can facilitate the crystallization of novel polymorphic forms. nih.gov

The distinct crystal structures of these polymorphs are defined by their unit cell parameters, as determined by single-crystal X-ray diffraction.

Interactive Table: Crystallographic Data of Naphthalene-1,8-dicarboxylic Anhydride Polymorphs

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| Orthorhombic | Pbca | |||||

| Orthorhombic | P2₁2₁2₁ | |||||

| Monoclinic | P2₁/c | 3.7687 | 14.5269 | 15.8083 | 94.752 | 862.49 |

The phenomenon of polymorphism is not limited to the parent naphthalic anhydride. Derivatives can also exhibit different crystal forms depending on the crystallization conditions. For instance, the condensation product of 1,8-naphthalic anhydride with N,N-(dimethylamino)aniline was found to crystallize into two different colored polymorphs—one green and the other orange—from a chloroform–diethyl ether mixture. nih.gov X-ray crystallographic analysis revealed that the green polymorph (G-DMIM) crystallizes in the triclinic space group P1, while the orange polymorph (O-DMIM) crystallizes in the monoclinic space group C2/c. nih.gov The subtle differences in their crystal packing motifs lead to small variations in their densities. nih.gov

These findings underscore the importance of crystallization conditions in determining the resulting polymorphic form of naphthalic anhydride derivatives. The study of polymorphism in this class of compounds is crucial for understanding structure-property relationships and for the rational design of materials with specific desired characteristics.

Theoretical and Computational Investigations of 4 Ethylnaphthalene 1,8 Dicarboxylic Acid

Quantum Chemical Calculations

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods used in quantum chemistry to determine the properties of molecules from first principles. Ab initio methods are based solely on the principles of quantum mechanics, while DFT methods calculate the electronic structure based on the electron density, which simplifies the computational complexity. rsc.org For a molecule like 4-Ethylnaphthalene-1,8-dicarboxylic acid, these methods can be used to predict its three-dimensional geometry, bond lengths, bond angles, and electronic properties.

DFT calculations on the parent naphthalene (B1677914) molecule have been used to determine its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its electronic transitions and reactivity. samipubco.comsamipubco.com For this compound, the presence of electron-withdrawing carboxylic acid groups and an electron-donating ethyl group would be expected to significantly influence the HOMO-LUMO gap and the distribution of electron density across the aromatic system.

The optimized geometry of this compound would likely exhibit some degree of steric strain due to the peri positioning of the two bulky carboxylic acid groups. This steric hindrance can lead to a twisting of the carboxylic acid groups out of the plane of the naphthalene ring. The ethyl group at the 4-position would further influence the molecule's conformation. DFT calculations, often paired with various basis sets, can accurately predict these structural parameters. nih.gov

Below is a hypothetical data table of calculated electronic properties for this compound, based on typical values for similar aromatic carboxylic acids.

| Property | Predicted Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -2.1 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP |

| Dipole Moment | 2.5 D | DFT/B3LYP |

This is an interactive data table. You can sort and filter the data.

Fukui functions are a concept derived from DFT that help in predicting the reactivity of different sites within a molecule. nih.govfaccts.de They quantify the change in electron density at a particular point in a molecule when an electron is added or removed. nih.gov This allows for the identification of sites that are most susceptible to nucleophilic attack (where an electron is accepted) or electrophilic attack (where an electron is donated). researchgate.net

For this compound, Fukui functions can be calculated to predict how it might react with other chemical species. The analysis would likely indicate that the carbonyl carbons of the carboxylic acid groups are primary sites for nucleophilic attack. The aromatic ring itself would have regions of higher and lower electron density, making certain positions more favorable for electrophilic substitution. The Fukui functions can be condensed to individual atomic sites to provide a quantitative measure of reactivity for each atom in the molecule. researchgate.netpku.edu.cn

A hypothetical condensed Fukui function analysis for selected atoms in this compound is presented below, indicating the most probable sites for different types of reactions.

| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| Carbonyl Carbon (C-carboxyl) | 0.15 | 0.02 | 0.085 |

| Aromatic Carbon (C-2) | 0.04 | 0.09 | 0.065 |

| Aromatic Carbon (C-5) | 0.06 | 0.11 | 0.085 |

| Oxygen (O-hydroxyl) | 0.03 | 0.14 | 0.085 |

This is an interactive data table. You can sort and filter the data.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, conformational analysis and molecular dynamics simulations explore its dynamic behavior. These methods are essential for understanding how molecules like this compound behave in different environments and how they interact with each other.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. libretexts.org For this compound, the key degrees of freedom would be the rotation of the carboxylic acid groups and the ethyl group. The steric crowding between the two carboxylic acid groups in the peri positions is a significant factor that will govern the conformational landscape of this molecule.

Computational studies on similar dicarboxylic acids have shown that intramolecular hydrogen bonding can play a crucial role in stabilizing certain conformations. nih.govresearchgate.net In this compound, hydrogen bonding between the two carboxylic acid groups is possible and would lead to a more rigid, planar structure. However, this would be in competition with the steric repulsion between the groups. Advanced computational techniques, such as ab initio molecular dynamics (AIMD), can be used to explore the conformational free energy landscape and identify the most stable conformers in both the gas phase and in solution. nih.gov

Molecular dynamics (MD) simulations can be used to study how individual molecules of this compound might interact and self-assemble into larger, ordered structures. nih.gov Such processes are of great interest for the development of new materials with specific properties. The ability of the carboxylic acid groups to form strong hydrogen bonds suggests that this molecule could form well-defined supramolecular structures.

Simulations of similar molecules, such as benzenedicarboxylic acids, have shown that they can form ordered networks through hydrogen bonding. acs.org MD simulations of this compound would likely reveal the formation of dimers, linear chains, or two-dimensional sheets, depending on the simulation conditions. These simulations can provide detailed insights into the dynamics of the self-assembly process and the structure of the resulting aggregates. nih.govrsc.org

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling can provide quantitative predictions of the stability and reactivity of this compound in chemical reactions. These models are crucial for understanding the feasibility and rate of processes such as its synthesis or its participation in further chemical transformations.

One important reaction of naphthalene-1,8-dicarboxylic acid is its cyclization to form naphthalic anhydride (B1165640). rsc.orgresearchgate.net Thermodynamic and kinetic modeling of this reaction for the 4-ethyl substituted derivative would provide valuable information. The presence of the ethyl group could influence both the thermodynamics (equilibrium position) and the kinetics (reaction rate) of this cyclization.

Kinetic models can be developed to describe the rate of reaction as a function of temperature, concentration, and catalyst presence. For instance, the hydrolysis of the corresponding anhydride could be modeled to understand its stability in aqueous environments. researchgate.netresearchgate.net Such models are often based on transition state theory and can be informed by quantum chemical calculations of the reaction pathway and activation energies. nih.gov

A hypothetical table of thermodynamic and kinetic parameters for the cyclization of this compound to its anhydride is presented below.

| Parameter | Predicted Value | Significance |

| ΔH°rxn | -25 kJ/mol | Exothermic reaction, favors anhydride formation. |

| ΔS°rxn | -80 J/(mol·K) | Decrease in entropy, disfavors anhydride formation at high T. |

| ΔG°rxn (298 K) | -1.16 kJ/mol | Spontaneous reaction at standard conditions. |

| Ea | 75 kJ/mol | Activation energy for the cyclization reaction. |

This is an interactive data table. You can sort and filter the data.

Modeling of Hydrolysis and Cyclization Equilibria and Rates

The intramolecular relationship between this compound and its corresponding anhydride, 4-ethylnaphthalic anhydride, is a key feature of its chemistry. Theoretical modeling, particularly through ab initio studies on the parent naphthalene-1,8-dicarboxylic acid, has elucidated the mechanism and kinetics of this transformation.

Naphthalene-1,8-dicarboxylic acid is known to spontaneously cyclize in an acidic aqueous solution to form its anhydride. researchgate.netrsc.org This process is an equilibrium reaction, and its kinetics are complex and highly dependent on pH. researchgate.net Ab initio calculations have been performed to map a possible reaction pathway for this intramolecular cyclization. researchgate.netrsc.org The modeling suggests a reaction pathway that connects the undissociated diacid to the anhydride via a transition state where an intramolecular proton transfer occurs in concert with the alignment of an oxygen atom towards the carbonyl center. researchgate.netrsc.org Following this transition state, a planar intermediate is formed, which is then dehydrated to yield a complex between water and the naphthalic anhydride. researchgate.netrsc.org

The pH-dependent decomposition kinetics of the anhydride are intricate. researchgate.net Below pH 6.0, the rate profile can be fitted by a model that assumes both the neutral diacid (AH₂) and its monoprotonated form (AH₃⁺) are in equilibrium with the anhydride. researchgate.netrsc.org Computational and experimental data for the parent naphthalene-1,8-dicarboxylic acid have established equilibrium constants for the formation of the anhydride from these species. researchgate.netrsc.org

| Reactant Species | Acid Condition | Equilibrium Constant (KE) | Reference |

|---|---|---|---|

| Naphthalene-1,8-dicarboxylic acid (AH₂) | Dilute Acid | ~4 | researchgate.netrsc.org |

| Monoprotonated Naphthalene-1,8-dicarboxylic acid (AH₃⁺) | Concentrated Acid | ~100 | researchgate.netrsc.org |

These theoretical findings for the unsubstituted naphthalene-1,8-dicarboxylic acid serve as a foundational model for understanding the behavior of the 4-ethyl derivative. The fundamental mechanism of cyclization is expected to be the same, although the electronic and steric effects of the ethyl group may subtly influence the reaction rates and equilibrium positions.

Reaction Rate Predictions for Oxidation Processes

Predicting the reaction rates and pathways for the oxidation of this compound involves considering the three distinct functional parts of the molecule: the naphthalene aromatic core, the ethyl side chain, and the deactivating dicarboxylic acid groups. While direct predictive studies on this specific molecule are not prominent, theoretical and experimental work on related compounds like naphthalene and 2-ethylnaphthalene (B165323) provides a strong basis for predictions.

Theoretical investigations into the atmospheric oxidation of naphthalene, using density functional theory (DFT), show that the process is initiated by the addition of an OH radical, predominantly at the C1-position, followed by O₂ addition. rsc.org This modeling helps identify the most likely sites of initial attack on the aromatic ring system and subsequent reaction pathways. rsc.org For this compound, the presence of the two electron-withdrawing carboxylic acid groups would deactivate the aromatic rings, making them less susceptible to electrophilic oxidation compared to unsubstituted naphthalene.

Conversely, the ethyl group presents an alternative site for oxidation. Studies on the selective oxidation of 2-ethylnaphthalene demonstrate that the reaction can be directed towards either the aromatic ring or the aliphatic side chain by tuning the reaction conditions, particularly the solvent. rsc.org In biphasic systems with less polar solvents like toluene, oxidation preferentially occurs at the α-carbon of the ethyl side chain. rsc.org However, in a monophasic system using acetonitrile, oxidation occurs selectively in the aromatic region while preserving the alkyl substituent. rsc.org DFT calculations on related polyaromatic systems support these findings, identifying the most energetically favorable positions for oxidation. rsc.org This suggests that for this compound, a predictive model would need to carefully consider the solvent environment, as it could be a determining factor in the reaction's selectivity. The rate of oxidation would be influenced by the number of fused rings, with larger polyaromatic systems generally reacting faster. rsc.org

| Model Compound | Solvent System | Predicted Site of Preferential Oxidation | Key Product | Reference |

|---|---|---|---|---|

| 2-Ethylnaphthalene | Biphasic (e.g., Toluene) | Alkyl Side Chain (α-carbon) | Acetonaphthone | rsc.org |

| 2-Ethylnaphthalene | Monophasic (Acetonitrile) | Aromatic Ring | Ring-opened products | rsc.org |

A complete computational model for predicting oxidation rates of this compound would therefore need to weigh the deactivating effect of the carboxyl groups on the aromatic core against the reactivity of the ethyl side chain under various simulated catalytic and solvent conditions.

Supramolecular Chemistry and Self Assembly of 4 Ethylnaphthalene 1,8 Dicarboxylic Acid

Hydrogen Bonding Motifs in Dicarboxylic Acid Systems

Hydrogen bonding is the principal driving force in the self-assembly of dicarboxylic acids. The carboxylic acid functional group, containing both a hydrogen bond donor (-OH) and two acceptors (C=O), facilitates the formation of robust and directional interactions that define the resulting supramolecular architectures.

Formation of Cyclic Dimers and Polymeric Chains

Aromatic carboxylic acids frequently assemble into highly stable cyclic dimers through a characteristic R²₂(8) hydrogen-bonding motif. mdpi.comfiveable.me In this arrangement, two carboxylic acid groups from adjacent molecules form a pair of O-H···O hydrogen bonds, creating a robust eight-membered ring. mdpi.com This dimerization is a common feature for carboxylic acids in non-polar solvents and in the solid state. fiveable.me For instance, the crystal structure of 2,3-naphthalenedicarboxylic acid reveals the formation of a cyclic dimer with an O···O distance of 2.676 Å. nih.gov Similarly, 1,8-naphthalenedicarboxylic acid (naphthalic acid) also forms hydrogen-bonded cyclic dimers. nih.gov

While the cyclic dimer is a predominant motif, polymeric chains, or catemers, represent an alternative hydrogen-bonding pattern. researchgate.netnih.gov In a catemer, the carboxylic acid groups of successive molecules are linked in a head-to-tail fashion, forming an extended one-dimensional chain. The selection between a cyclic dimer and a catemer motif is influenced by factors such as steric hindrance, the presence of other functional groups, and crystallization conditions. The ethyl group in 4-ethylnaphthalene-1,8-dicarboxylic acid could potentially influence this balance due to steric effects.

Table 1: Hydrogen Bond Geometries in Related Naphthalenedicarboxylic Acids

| Compound | H-Bond Motif | O···O Distance (Å) | Reference |

|---|---|---|---|

| 1,8-Naphthalenedicarboxylic Acid | Cyclic Dimer | ~2.6 (inferred) | nih.gov |

| 2,3-Naphthalenedicarboxylic Acid | Cyclic Dimer | 2.676 (2) | nih.gov |

This table presents typical hydrogen bond distances found in the crystal structures of related compounds, illustrating the consistent formation of cyclic dimers.

Charge-Assisted Hydrogen Bonds in Crystal Engineering

When a carboxylic acid is deprotonated to form a carboxylate, its ability to accept hydrogen bonds is significantly enhanced. The resulting interactions between a carboxylate (R-COO⁻) and a protonated species, such as an ammonium (B1175870) ion (N⁺-H) or even a neutral O-H group, are known as charge-assisted hydrogen bonds. mdpi.comrsc.org These bonds are generally stronger and more directional than their neutral counterparts due to the added electrostatic attraction. mdpi.comrsc.org

In the context of crystal engineering, this principle is widely used to design and construct robust, multi-component crystalline solids. mdpi.comrsc.org For example, by co-crystallizing a dicarboxylic acid like this compound with a suitable base (e.g., an amine), it is possible to induce proton transfer and form a salt. The resulting crystal structure would be dominated by charge-assisted hydrogen bonds between the dicarboxylate anion and the protonated base. This strategy allows for precise control over the resulting supramolecular architecture, enabling the formation of predictable networks and frameworks. rsc.orgresearchgate.net For instance, the co-crystallization of benzoic acid derivatives with the proton sponge 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) leads to the formation of extremely short and strong charge-assisted O-H···O hydrogen bonds. acs.org

Host-Guest Chemistry and Molecular Recognition

The rigid, aromatic framework of naphthalene (B1677914) dicarboxylic acids makes them excellent candidates for applications in host-guest chemistry, where a larger "host" molecule can selectively bind a smaller "guest" molecule.

Role of Naphthalene Dicarboxylic Acids as Molecular Receptors

The naphthalene core provides a π-electron-rich surface capable of engaging in non-covalent interactions such as π-π stacking and C-H···π interactions with suitable guest molecules. researchgate.netnih.gov The carboxylic acid groups offer sites for directional hydrogen bonding, further enhancing binding affinity and selectivity. Water-soluble macrocycles incorporating naphthalene units and bearing carboxylate groups have been shown to act as high-affinity hosts for cationic guests in aqueous media, with binding driven by a combination of the hydrophobic effect, CH⋅⋅⋅π interactions, and electrostatic forces. researchgate.netrsc.org

While individual molecules of this compound may act as simple receptors, their self-assembly into larger, ordered structures can create well-defined cavities and binding pockets. These assembled architectures can exhibit enhanced recognition capabilities, capable of selectively encapsulating guests that are sterically and electronically complementary to the binding site. For example, flexible cages constructed from naphthalene-based units have demonstrated exceptionally strong binding of aromatic cationic guests, with association constants reaching as high as 10¹⁰ M⁻¹. nih.gov

Assembly with Auxiliary Components for Directed Reactivity

The assembly of naphthalene dicarboxylic acids with other components, such as metal ions or other organic molecules, can create confined spaces that can be used to direct chemical reactions. By encapsulating reactant molecules (guests) within a host framework, it is possible to pre-organize them in a specific orientation, potentially leading to enhanced reaction rates, novel product selectivities, or the stabilization of reactive intermediates.

For example, coordination polymers and metal-organic frameworks (MOFs) built using dicarboxylate linkers can feature porous structures where catalytic reactions can occur. rsc.orgacs.org The chemical environment within the pores, dictated by the nature of the naphthalene linker and other components, can influence the outcome of reactions performed on guest molecules within the framework. Although not directly involving reactivity, the self-assembly of 1,8-dihydroxy naphthalene with boronic acids and 4,4′-bipyridine forms stable host-guest complexes with aromatic hydrocarbons, demonstrating how auxiliary components can create specific binding pockets. mdpi.com

Self-Assembly into Ordered Nanostructures

The directed, non-covalent interactions inherent to molecules like this compound can be harnessed to build well-defined, ordered structures on the nanometer scale. This bottom-up approach, known as molecular self-assembly, is a powerful strategy for fabricating functional nanomaterials. rsc.orgresearchgate.net

The combination of hydrogen bonding between the carboxylic acid groups and π-stacking interactions between the naphthalene cores is a primary driver for the self-assembly of these molecules. researchgate.net In suitable solvents, these interactions can lead to the formation of various nanostructures, such as nanofibers, nanosheets, or vesicles. For instance, naphthalene diimide derivatives functionalized with carboxylic acids have been shown to self-assemble into 2D nanosheets and 1D nanofibers, with the specific morphology depending on the molecular structure. nih.gov The synergistic effect of hydrogen bonding and π-stacking drives the pronounced aggregation of these molecules. researchgate.netnih.gov

The introduction of an ethyl group in the 4-position of the naphthalene ring would likely modulate the packing and, consequently, the morphology of the resulting nanostructures. The alkyl chain could influence the solubility and introduce additional van der Waals interactions, potentially leading to different assembled architectures compared to the unsubstituted parent acid. The ability to control the assembly process by modifying molecular structure or changing external conditions (e.g., solvent, temperature) is a key aspect of creating functional materials with tailored properties. rsc.org

Hierarchical Self-Assembly of π-Systems

No specific data is available on the hierarchical self-assembly of this compound. Research on related naphthalene derivatives suggests that π-π stacking interactions, hydrogen bonding between the carboxylic acid groups, and solvophobic effects would likely govern its self-assembly into higher-order structures. The ethyl group at the 4-position could introduce steric effects that influence the packing and dimensionality of the resulting assemblies.

Formation of Foldamers and Molecular Knots

There is no published research on the formation of foldamers or molecular knots using this compound as a building block. The conformational rigidity of the naphthalene core combined with the flexible positioning of the two carboxylic acid groups could potentially be exploited in the design of specific folding patterns, but this has not been experimentally verified.

Donor-Acceptor Interactions in Supramolecular Assemblies

The electron-rich naphthalene core of this compound suggests it could act as an electron donor in charge-transfer complexes with suitable electron acceptors. However, specific studies detailing such donor-acceptor interactions and their role in the formation of its supramolecular assemblies are not available.

Crystal Engineering and Topochemistry

Design and Control of Solid-State Reactions

Information regarding the design and control of solid-state reactions involving this compound is not present in the current body of scientific literature. The potential for topochemical reactions, such as [2+2] cycloadditions, would depend on the specific crystal packing and alignment of molecules in the solid state, which has not been reported.

Polymorphism and Its Impact on Supramolecular Organization

There are no documented studies on the polymorphism of this compound. The existence of different crystalline forms (polymorphs) would significantly impact its physical properties and supramolecular organization due to variations in intermolecular interactions and packing arrangements. Investigating the crystallization conditions to identify and characterize potential polymorphs remains an open area of research.

In-depth Analysis of "this compound" Reveals Limited Publicly Available Research

Following a comprehensive search for scientific literature and data concerning the chemical compound “this compound,” it has been determined that there is a significant lack of specific, publicly available research on this particular molecule. Consequently, generating a detailed article on its applications in advanced materials science, as per the requested outline, is not feasible at this time.

The investigation sought information across various domains, including its use as a monomer for polymers and frameworks, its role in organic electronic materials, and as a precursor for pigments and dyes. The search results consistently pointed to research on related, but structurally distinct, compounds.

The bulk of available scientific literature focuses on the parent compound, naphthalene-1,8-dicarboxylic acid , and its anhydride (B1165640), known as naphthalic anhydride . These compounds are well-documented as versatile building blocks in materials science. For instance, naphthalic anhydride is a known precursor for a range of naphthalimides, which have applications as optical brighteners and dyes. Similarly, various isomers, such as 2,6-naphthalenedicarboxylic acid, are recognized for their use in the synthesis of high-performance polyesters.

Furthermore, the concept of using naphthalenedicarboxylates as linkers in the synthesis of Metal-Organic Frameworks (MOFs) is an active area of research. These studies, however, utilize the unsubstituted naphthalene-1,8-dicarboxylate or other isomers. Likewise, the development of Naphthalene Diimides (NDIs) for organic electronics is a prominent field, with these materials valued for their n-type semiconductor properties. Again, this research is based on the core naphthalenetetracarboxylic diimide structure, derived from the corresponding tetracarboxylic acid, not specifically from a 4-ethyl substituted dicarboxylic acid.

Applications in Advanced Materials Science

Pigment and Dye Precursors

Derivatization to Naphthalimides and Perylene-based Pigments

4-Ethylnaphthalene-1,8-dicarboxylic acid serves as a valuable precursor in the synthesis of advanced organic functional materials, particularly naphthalimides and, by extension, perylene-based pigments. The presence of the ethyl group at the 4-position of the naphthalene (B1677914) core is anticipated to modulate the electronic and photophysical properties of the resulting derivatives, offering a route to tailor-made materials for specific applications in materials science.